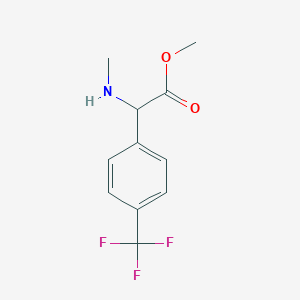

Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate

Description

Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate (CAS: 2639408-57-2) is a methyl ester derivative featuring a methylamino group and a 4-(trifluoromethyl)phenyl substituent on the α-carbon of the acetate backbone. Its molecular formula is C₁₁H₁₃ClF₃NO₂, with a molecular weight of 283.68 g/mol . The compound’s hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications. The trifluoromethyl group at the para position of the phenyl ring contributes to its lipophilicity and metabolic stability, while the methyl ester group facilitates bioavailability .

Properties

Molecular Formula |

C11H12F3NO2 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate |

InChI |

InChI=1S/C11H12F3NO2/c1-15-9(10(16)17-2)7-3-5-8(6-4-7)11(12,13)14/h3-6,9,15H,1-2H3 |

InChI Key |

STMZNGHFDRDDTN-UHFFFAOYSA-N |

Canonical SMILES |

CNC(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate typically involves nucleophilic substitution or condensation reactions starting from appropriately functionalized precursors such as methyl 2-chloro-2-oxoacetate or related α-halo esters, and methylated amines bearing the 4-(trifluoromethyl)phenyl moiety. The key synthetic step is the formation of the amino-substituted α-ester through nucleophilic substitution or amidation under controlled conditions.

Method A: Nucleophilic Substitution Using Methyl 2-chloro-2-oxoacetate

This method involves reacting methyl 2-chloro-2-oxoacetate with N-methyl-4-(trifluoromethyl)aniline or related amines in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane.

-

- To a stirred solution of N-methyl-4-(trifluoromethyl)aniline (or substituted aniline) in dichloromethane, triethylamine is added to neutralize the HCl formed.

- Methyl 2-chloro-2-oxoacetate is added dropwise at 0 °C to room temperature.

- The reaction mixture is stirred for several hours (typically 3-6 h) at room temperature.

- The product is isolated by aqueous workup, extraction with ethyl acetate, drying, and purification by column chromatography.

Yields: Reported yields are generally high, ranging from 85% to 98% depending on the substituents and reaction conditions.

Characterization: The products are obtained as colorless solids or oils, with melting points and spectroscopic data consistent with the expected structures. For example, methyl 2-((4-bromophenyl)(methyl)amino)-2-oxoacetate was obtained in 96% yield with melting point 49–51 °C.

Method B: Alkylation of Amines with Methyl 2-(bromomethyl)acrylate

An alternative approach involves the alkylation of N-methyl-4-(trifluoromethyl)aniline derivatives with methyl 2-(bromomethyl)acrylate under basic conditions.

-

- The aniline derivative is dissolved in dimethylformamide (DMF) and cooled to 0 °C.

- Sodium carbonate is added as a base.

- Methyl 2-(bromomethyl)acrylate is added dropwise, and the mixture is stirred at room temperature for 3 hours.

- The reaction mixture is diluted with water and extracted with ethyl acetate.

- The combined organic layers are washed, dried, and concentrated.

- Purification by flash chromatography yields the desired methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate derivatives.

Advantages: This method allows for the preparation of a variety of functionalized derivatives under mild conditions with good control over substitution patterns.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The nucleophilic substitution on methyl 2-chloro-2-oxoacetate is well-documented for synthesizing amino acid ester derivatives with various aromatic substitutions, providing a robust route to methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate.

Alkylation methods using bromomethyl acrylates offer a versatile approach to functionalized amino esters, with good yields and mild reaction conditions, suitable for diverse substituents.

Industrial processes for related trifluoromethyl-substituted amines emphasize the importance of base choice and reaction conditions to optimize yield and purity, which can inform scale-up strategies for the target compound.

Purification typically involves extraction, washing, drying, and crystallization or chromatography, depending on the scale and desired purity.

Chemical Reactions Analysis

Key Functional Groups and Their Reactivity

-

Ester group : Prone to hydrolysis under acidic or basic conditions, forming carboxylic acid or carboxylate derivatives.

-

Methylamino group : Acts as a nucleophile in alkylation, acylation, or substitution reactions, though the hydrochloride salt form may require deprotonation for reactivity.

-

CF₃ group : Enhances lipophilicity and may stabilize transition states via electron-withdrawing effects, accelerating reactions like ester hydrolysis.

Ester Hydrolysis

The ester group undergoes acidic or basic hydrolysis , yielding a carboxylic acid or carboxylate, respectively. The CF₃ group’s electron-withdrawing nature likely increases the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis compared to non-fluorinated analogs.

| Reaction Type | Conditions | Outcome | Role of CF₃ Group |

|---|---|---|---|

| Acidic Hydrolysis | H⁺/H₂O, heat | Formation of carboxylic acid | May enhance reaction rate |

| Basic Hydrolysis | OH⁻/H₂O | Formation of carboxylate ion | Stabilizes transition state |

Amine Reactions

The secondary methylamino group participates in:

-

Alkylation : Requires deprotonation to act as a nucleophile, forming quaternary ammonium salts with alkyl halides.

-

Acylation : Potential for acyl transfer reactions, though steric hindrance from the CF₃-substituted phenyl ring may limit reactivity.

Nucleophilic Substitution

Deprotonation of the amine enables nucleophilic attack on electrophilic centers (e.g., alkyl halides), leading to substituted products. The CF₃ group’s electronic effects may stabilize intermediates.

Transesterification

The ester group could undergo transesterification in the presence of alcohols, replacing the methyl group with another alkyl moiety under acidic or basic catalysis.

Comparison of Reaction Outcomes

The trifluoromethyl group’s influence on reactivity is critical:

| Parameter | With CF₃ Group | Without CF₃ Group |

|---|---|---|

| Ester Hydrolysis Rate | Faster due to EWG effect | Slower |

| Lipophilicity | Higher | Lower |

| Therapeutic Potential | Enhanced metabolic stability | Reduced |

Influence of Hydrochloride Salt Form

The hydrochloride salt (C₁₁H₁₃ClF₃NO₂) increases solubility in aqueous media but protonates the amine, reducing its nucleophilicity. Reactions requiring the amine as a nucleophile (e.g., alkylation) would necessitate basic conditions for deprotonation .

Biological Relevance of Reactivity

The compound’s reactivity may correlate with its interactions with neurotransmitter receptors , such as serotonin receptors, potentially modulating mood and cognition. The CF₃ group’s lipophilicity could enhance binding affinity to hydrophobic receptor pockets.

Scientific Research Applications

Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or chemical reactions.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

a. Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (CAS: 1354631-33-6)

- Structure: Differs by replacing the trifluoromethyl group with a fluorine atom and substituting the methylamino group with a primary amine.

- Molecular Formula: C₁₀H₁₂ClFNO₂.

- Key Differences: Reduced lipophilicity due to the absence of the trifluoromethyl group.

b. Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride (CAS: 1956311-14-0)

- Structure : Features a 3-fluoro-2-methylphenyl group instead of the 4-(trifluoromethyl)phenyl moiety.

- Molecular Formula: C₁₀H₁₃ClFNO₂.

- Key Differences : Steric hindrance from the ortho-methyl group may reduce binding affinity in target interactions compared to the para-substituted trifluoromethyl derivative .

c. Ethyl 2-(4-(trifluoromethyl)phenyl)acetate (CAS: 721-63-1)

- Structure: Ethyl ester analog without the methylamino group.

- Molecular Formula : C₁₁H₁₁F₃O₂.

- The absence of the methylamino group eliminates secondary amine reactivity .

Functional Group Modifications

a. Methyl 2-(2-(((4-fluoro-3-(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate

- Structure : Incorporates a sulfonamide linker and dimethoxyphenyl group.

- Molecular Formula: C₁₈H₁₇F₄NO₆S.

b. 4-Fluoromethylfenidat (4F-MPH)

- Structure: Piperidinyl group replaces the methylamino moiety; 4-fluorophenyl substituent.

- Molecular Formula : C₁₄H₁₈FN₂O₂.

- Key Differences : The piperidinyl ring enhances rigidity and dopamine reuptake inhibition activity, as seen in its use as a stimulant .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP* | Solubility (HCl Salt) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate | 283.68 | ~2.5 | High | Trifluoromethyl, methyl ester |

| Methyl 2-amino-2-(4-fluorophenyl)acetate | 231.67 | ~1.8 | Moderate | Fluorophenyl, primary amine |

| Ethyl 2-(4-(trifluoromethyl)phenyl)acetate | 232.20 | ~3.1 | Low | Trifluoromethyl, ethyl ester |

| 4F-MPH | 274.31 | ~2.7 | Moderate | Fluorophenyl, piperidinyl |

*Estimated logP values based on substituent contributions.

- Trifluoromethyl Impact : The -CF₃ group in the target compound increases hydrophobicity (logP ~2.5) compared to fluorine-substituted analogs, favoring blood-brain barrier penetration .

- Ester Group : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, affecting metabolic stability .

Biological Activity

Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate, also known as methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H13ClF3NO2

- Molecular Weight : Approximately 283.68 g/mol

- CAS Number : 2639408-57-2

The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and may influence its interaction with biological targets .

Biological Activity Overview

Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate exhibits various biological activities primarily related to its interaction with neurotransmitter systems. Notably, it has been implicated in influencing serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Potential Pharmacological Effects

- Neurotransmitter Modulation : Preliminary studies indicate that this compound may interact with serotonin receptors, which could elucidate its role in mood regulation and cognitive function.

- Antitumor Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group may enhance the compound's activity against tumor cells by improving binding affinity to target proteins .

- Antimicrobial Properties : Compounds with structural similarities have demonstrated antibacterial activity, indicating that methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate might also possess such properties .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how structural modifications influence the biological activity of this compound. Key findings include:

- Trifluoromethyl Group : Enhances lipophilicity and potentially increases receptor binding affinity.

- Methylamino Substitution : This modification may improve interactions with neurotransmitter receptors, enhancing pharmacological effects .

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate | C10H10F3NO2 | Lacks the methylamino substitution |

| 4-(Trifluoromethyl)-DL-phenylglycine methyl ester hydrochloride | C10H11ClF3NO2 | Contains a different amino acid backbone |

| Methyl amino[4-(trifluoromethyl)phenyl]acetate | C10H11ClF3NO2 | Similar structure but without the additional methyl group on nitrogen |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate:

- Cytotoxicity Studies : In vitro assays have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potential antitumor efficacy .

- Neuropharmacological Assessments : Research has indicated that compounds with similar structures can modulate serotonin receptor activity effectively. This modulation is essential for developing treatments for psychiatric disorders .

- Antimicrobial Testing : Certain analogs have been tested for antibacterial properties against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their mechanisms of action .

Q & A

Q. Basic

- LCMS : A dominant [M+H]<sup>+</sup> peak at m/z 428 confirms molecular weight. Fragmentation patterns (e.g., loss of methyl ester or trifluoromethyl groups) aid structural validation .

- HPLC : Retention times (0.61–0.81 min, SQD-TFA05/SQD-FA05 columns) under reverse-phase conditions (C18, acetonitrile/water + 0.1% TFA) assess purity. Deviations >5% suggest impurities or stereochemical variants .

What synthetic strategies mitigate racemization during the preparation of chiral intermediates?

Advanced

Racemization risks arise at the methylamino-acetate moiety. Key strategies:

- Low-temperature reactions : Conduct reductions (e.g., with 5-ethyl-2-methylpyridine borane) at 0°C to stabilize the transition state .

- Inert atmosphere : Nitrogen sparging prevents oxidative degradation of amine intermediates .

- Chiral HPLC monitoring : Track enantiomeric excess (ee) post-synthesis; >98% ee is achievable with optimized borane-complex reagents .

How can structural analogs be designed for structure-activity relationship (SAR) studies?

Q. Advanced

- Core modifications : Replace the 4-(trifluoromethyl)phenyl group with electron-deficient rings (e.g., 3,5-difluorophenyl) to probe electronic effects on bioactivity .

- Ester optimization : Substitute the methyl ester with tert-butyl or propargyl esters to modulate lipophilicity and metabolic stability .

- Spirocyclic derivatives : Introduce diazaspiro[4.5]decane scaffolds (as in ) to enhance target binding via conformational restriction .

What are common side products during synthesis, and how are they identified?

Q. Advanced

- Incomplete reduction : Formation of Schiff base intermediates (e.g., methylideneamino derivatives) detected via LCMS (m/z shifts +16–18 Da) .

- Ester hydrolysis : Free acid byproducts (e.g., 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid) identified by HPLC retention time delays (1.5–2x baseline) .

- Cross-coupling artifacts : Brominated analogs may form if halide contaminants persist; X-ray crystallography or <sup>19</sup>F NMR resolves structural ambiguities .

What solvent systems and reaction conditions maximize yield in large-scale syntheses?

Q. Basic

- Solvents : Ethyl acetate (for borane-complex reactions) and DMF (for coupling steps) ensure solubility without side reactions .

- Temperature : Maintain 0°C during acid-sensitive steps (e.g., methanesulfonic acid addition) to prevent decomposition .

- Workup : Sequential washes with 15% NaCl and 15% dipotassium phosphate remove ionic byproducts .

How does the trifluoromethyl group influence the compound’s pharmacokinetic and target-binding properties?

Advanced

The CF3 group enhances:

- Lipophilicity : LogP increases by ~1.5 units, improving blood-brain barrier penetration (cf. PET tracers like Pittsburgh Compound-B) .

- Metabolic stability : Resistance to cytochrome P450 oxidation due to strong C-F bonds .

- Target affinity : Electron-withdrawing effects optimize π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

What computational tools aid in predicting reactivity and regioselectivity for derivatization?

Q. Advanced

- DFT calculations : Model transition states for borane-mediated reductions to predict stereochemical outcomes .

- Molecular docking : Screen analogs against target proteins (e.g., β-secretase) to prioritize syntheses .

- Machine learning : Train models on LCMS/HPLC datasets to forecast impurity profiles under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.